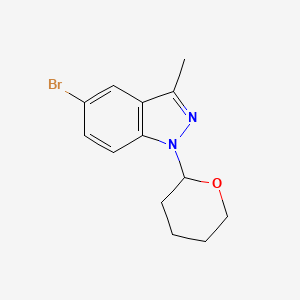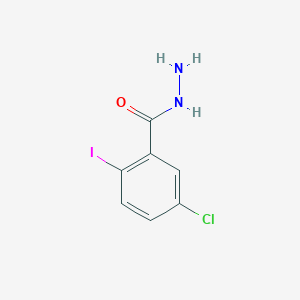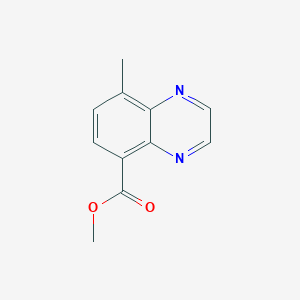![molecular formula C14H13BrN2 B13661489 6-Benzyl-3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13661489.png)
6-Benzyl-3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Benzyl-3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a benzyl group, a bromine atom, and a dihydropyrrolo[3,4-b]pyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine typically involves the following steps:
Formation of the Pyrrolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors such as pyridine derivatives and amines.
Introduction of the Benzyl Group: The benzyl group can be introduced via benzylation reactions using benzyl halides in the presence of a base.
Bromination: The bromine atom is introduced through bromination reactions using bromine or bromine-containing reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Benzyl-3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
6-Benzyl-3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: It is used in studies to understand its interactions with biological targets, contributing to the discovery of new bioactive compounds.
Industrial Applications: The compound’s unique structure makes it valuable in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Benzyl-3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine: Contains additional oxygen atoms, altering its chemical properties and reactivity.
6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione: Features a different oxidation state, impacting its biological activity and synthetic applications.
Uniqueness
6-Benzyl-3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a versatile compound in both synthetic and medicinal chemistry.
Eigenschaften
Molekularformel |
C14H13BrN2 |
|---|---|
Molekulargewicht |
289.17 g/mol |
IUPAC-Name |
6-benzyl-3-bromo-5,7-dihydropyrrolo[3,4-b]pyridine |
InChI |
InChI=1S/C14H13BrN2/c15-13-6-12-9-17(10-14(12)16-7-13)8-11-4-2-1-3-5-11/h1-7H,8-10H2 |
InChI-Schlüssel |
LIHOIURYDRJOBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(CN1CC3=CC=CC=C3)N=CC(=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




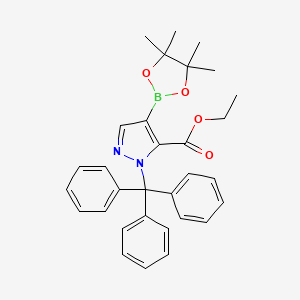
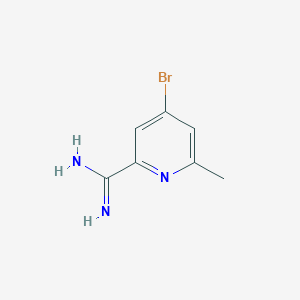
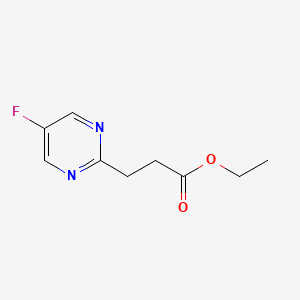
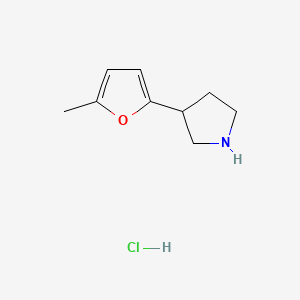

![Thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13661462.png)
![4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13661470.png)

![8-Methylimidazo[1,2-b]pyridazine-6-boronic Acid Pinacol Ester](/img/structure/B13661476.png)
